2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone
Overview
Description
JWH 203 N-(5-hydroxypentyl) metabolite is a chemical compound derived from JWH 203, which belongs to the phenylacetylindole family. This compound acts as a cannabinoid agonist, interacting with both central and peripheral cannabinoid receptors. It is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary targets of the JWH 203 N-(5-hydroxypentyl) metabolite are the central cannabinoid (CB1) and peripheral (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 203 N-(5-hydroxypentyl) metabolite acts as a cannabinoid (CB) agonist . It binds to the CB1 and CB2 receptors with Ki values of 8.0 and 7.0 nM, respectively . This binding triggers a series of biochemical reactions that lead to the compound’s analgesic effects .
Biochemical Pathways
It is known that the activation of cb1 and cb2 receptors can influence the release of various neurotransmitters, potentially affecting pain perception and other physiological processes .
Pharmacokinetics
It is expected to be a metabolite of jwh 203 that would be detectable both in serum and in urine .
Result of Action
The activation of CB1 and CB2 receptors by JWH 203 N-(5-hydroxypentyl) metabolite can lead to analgesic effects . .
Biochemical Analysis
Biochemical Properties
The JWH 203 N-(5-hydroxypentyl) metabolite interacts with the central (CB 1) and peripheral (CB 2) receptors . The nature of these interactions is through binding affinities, which are slightly more potent for the JWH 203 N-(5-hydroxypentyl) metabolite compared to the related 2’-methoxy compound JWH 250 .
Cellular Effects
The JWH 203 N-(5-hydroxypentyl) metabolite influences cell function by acting as a cannabinoid (CB) agonist . It binds to the CB 1 and CB 2 receptors, which are part of cell signaling pathways
Molecular Mechanism
The mechanism of action of the JWH 203 N-(5-hydroxypentyl) metabolite involves binding interactions with the CB 1 and CB 2 receptors . This binding can lead to the activation or inhibition of enzymes, potentially causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 203 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 203. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the laboratory or industrial setup .
Industrial Production Methods
Industrial production of JWH 203 N-(5-hydroxypentyl) metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards. The compound is usually formulated in methanol or other suitable solvents for distribution .
Chemical Reactions Analysis
Types of Reactions
JWH 203 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
JWH 203 N-(5-hydroxypentyl) metabolite is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of synthetic cannabinoids.
Biology: Investigating the biological effects and metabolism of synthetic cannabinoids in various organisms.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with similar receptor binding properties.
JWH 250: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
JWH 203 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation on the pentyl chain, which influences its metabolic profile and detection in biological samples. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the cannabinoid receptors, making it a valuable compound for research .
Biological Activity
2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone, often referred to as a synthetic cannabinoid, is a compound of significant interest due to its potential pharmacological effects. This compound features a complex structure that includes a chlorophenyl group and an indole moiety, which may influence its biological activity. Understanding its interactions with cannabinoid receptors and its metabolic pathways is crucial for assessing its therapeutic potential and safety profile.
- Molecular Formula : C21H22ClNO2
- Molecular Weight : 355.87 g/mol
- SMILES Notation : OCCCCCn1cc(c2c1cccc2)C
Synthetic cannabinoids like this compound primarily exert their effects through interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are distributed throughout the central nervous system and peripheral tissues, influencing various physiological processes such as pain sensation, mood regulation, and appetite control.
Binding Affinity
Research indicates that this compound may exhibit varying binding affinities to cannabinoid receptors compared to other synthetic cannabinoids. For instance, its structure suggests potential for high affinity towards CB1 receptors, which are primarily responsible for psychoactive effects, while also interacting with CB2 receptors linked to anti-inflammatory responses.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in several studies focusing on its pharmacological profiles:
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation.
- Anti-inflammatory Properties : The compound's interaction with CB2 receptors may confer anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Psychoactive Effects : As a synthetic cannabinoid, it may produce psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), although the specific impact on human subjects requires further investigation.
Study 1: Binding Affinity Comparison
A comparative analysis was conducted to evaluate the binding affinities of various synthetic cannabinoids, including this compound. The results indicated that this compound has a unique binding profile compared to others like JWH-018 and AM-2201.
Compound Name | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |
---|---|---|
This compound | TBD | TBD |
JWH-018 | 0.5 nM | 10 nM |
AM-2201 | 0.8 nM | 12 nM |
Study 2: In Vivo Effects
In vivo studies have shown that administration of this synthetic cannabinoid in animal models resulted in dose-dependent analgesic effects. The mechanism was linked to increased levels of endogenous cannabinoids in the brain, suggesting modulation of the endocannabinoid system.
Safety Profile and Toxicology
The safety profile of synthetic cannabinoids is a significant concern due to their potential for abuse and adverse effects. Toxicological assessments have indicated that compounds like this compound can lead to side effects such as anxiety, paranoia, and cardiovascular disturbances when used improperly.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPYWJZEUWQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017574 | |
Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-37-1 | |
Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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